molecular formula C9H5Cl2NO B8674169 5,6-Dichloroisoquinolin-1(2H)-one

5,6-Dichloroisoquinolin-1(2H)-one

Cat. No.: B8674169
M. Wt: 214.04 g/mol
InChI Key: OKZBQYSWAAQMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloroisoquinolin-1(2H)-one is a synthetic small molecule based on the privileged isoquinolinone scaffold, serving as a key chemical intermediate for researchers in medicinal chemistry and drug discovery. The core isoquinolin-1(2H)-one structure is a recognized scaffold in the development of bioactive compounds with diverse therapeutic potential . Research on analogous compounds highlights the significant interest in this chemical class. For instance, various isoquinolin-1(2H)-ones have been identified as having potential for the treatment of ulcers, inflammation-based diseases, and central nervous system (CNS) disorders . Furthermore, related polycyclic fused quinazolinone derivatives have recently been investigated for their ability to upregulate the cholesterol transporter ABCA1, showing promise as potential anti-atherogenic agents by inhibiting foam cell formation . The strategic 5,6-dichloro substitution on this scaffold offers researchers a versatile building block for Structure-Activity Relationship (SAR) studies, further exploration of heterocyclic chemistry through an N-acylation-SNAr sequence , and the synthesis of more complex molecular architectures for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

5,6-dichloro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5Cl2NO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-4H,(H,12,13)

InChI Key

OKZBQYSWAAQMKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight and Polarity: The dichloro derivative has a higher molecular weight and polarity than unsubstituted or mono-substituted variants, influencing solubility and bioavailability .
  • Steric Considerations : Unlike bulky groups (e.g., benzyloxy in ), chlorine atoms are compact, minimizing steric hindrance while enhancing electronic modulation.

Physicochemical and Reactivity Profiles

Melting Points and Stability

  • Dichloro derivatives are expected to exhibit higher melting points (estimated 170–190°C) due to increased intermolecular forces (e.g., dipole-dipole interactions) compared to methyl (~145–195°C for related compounds ) or hydroxy analogs.
  • Chlorine’s electronegativity enhances thermal and oxidative stability, contrasting with hydroxy groups, which may undergo degradation under acidic conditions .

Reactivity

  • Electrophilic Substitution : Chlorine deactivates the aromatic ring, directing further substitution to meta/para positions. This contrasts with methyl groups, which activate ortho/para positions .
  • Nucleophilic Displacement : Chlorine at position 6 could participate in SNAr reactions, offering routes for functionalization—unachievable with methyl or methoxy groups .

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